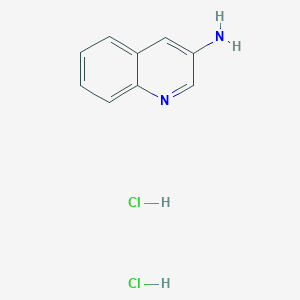

Quinolin-3-amine;dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C9H10Cl2N2 |

|---|---|

Molecular Weight |

217.09 g/mol |

IUPAC Name |

quinolin-3-amine;dihydrochloride |

InChI |

InChI=1S/C9H8N2.2ClH/c10-8-5-7-3-1-2-4-9(7)11-6-8;;/h1-6H,10H2;2*1H |

InChI Key |

YHFFVUXCQSMGJK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)N.Cl.Cl |

Origin of Product |

United States |

Significance of the Quinoline Scaffold in Chemical Science

The quinoline (B57606) scaffold, a fused heterocyclic system consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in the field of chemical science, particularly in medicinal chemistry. nih.govtandfonline.com Its structural framework is not only prevalent in a variety of natural products, such as the antimalarial alkaloid quinine (B1679958), but also serves as a "privileged scaffold". nih.govwikipedia.orgnih.gov This term signifies its ability to bind to multiple biological targets, making it a highly valuable template for the design and development of new therapeutic agents. tandfonline.com

The versatility of the quinoline ring allows for a wide range of chemical modifications, enabling the synthesis of diverse derivatives with a broad spectrum of pharmacological activities. orientjchem.org These activities include anticancer, anti-inflammatory, antibacterial, antiviral, and antimalarial properties. nih.govorientjchem.org The established synthetic pathways for quinoline derivatives and the deep understanding of their structure-activity relationships further solidify their importance in drug discovery. tandfonline.com Consequently, numerous quinoline-based compounds are currently in clinical trials for various diseases, and some have been approved for therapeutic use. nih.govtandfonline.com Beyond medicine, quinoline derivatives also find applications in materials science and as analytical reagents.

Scope and Research Focus on Quinolin 3 Amine Systems

Classical and Contemporary Synthetic Approaches

The approaches to synthesizing quinolines can be broadly categorized into classical, well-established named reactions and contemporary methods that leverage modern catalytic and reaction design principles.

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all starting materials, have become powerful tools for efficiently building molecular complexity. researchgate.net Several MCRs have been developed for quinoline synthesis.

One common strategy involves the three-component coupling of aldehydes, amines, and alkynes, often mediated by a Lewis acid catalyst such as Ytterbium(III) triflate (Yb(OTf)₃) or Iron(III) chloride (FeCl₃). scielo.br The mechanism is believed to proceed through the formation of a propargylamine (B41283) intermediate, which then undergoes intramolecular hydroarylation to yield a dihydroquinoline that is subsequently oxidized. scielo.br Another approach utilizes the reaction of enaminones, aldehydes, and anilines to achieve the regioselective construction of functionalized quinolines. rsc.org This modified Povarov reaction uniquely provides 2,3-disubstituted quinolines, whereas conventional methods using terminal alkynes typically yield 2,4-disubstituted products. rsc.org Catalyst-free MCRs have also been reported, such as the synthesis of 2-anilinoquinolines from quinoline N-oxides, aryldiazonium salts, and acetonitrile (B52724) under microwave irradiation. nih.gov

Table 1: Examples of Multi-component Reactions for Quinoline Synthesis

| Reactants | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|

| Aldehydes, Amines, Alkynes | Yb(OTf)₃ or FeCl₃ | 2,4-diaryl-6-alkyl trisubstituted quinolines | scielo.br |

| Enaminones, Aldehydes, Anilines | Not specified | 2,3-disubstituted quinolines | rsc.org |

| Aromatic Amines, Aldehydes, Tertiary Amines | Ammonium (B1175870) salt, O₂ atmosphere | 2-substituted quinolines | acs.org |

| Quinoline N-oxides, Aryldiazonium Salts, Acetonitrile | Microwave, catalyst-free | 2-anilinoquinolines | nih.gov |

| Methyl ketones, Arylamines, α-Ketoesters | Iodine/Hydroiodic acid | Polysubstituted quinolines | rsc.orgnih.gov |

A number of classical named reactions form the foundation of quinoline synthesis, primarily involving cyclization and condensation mechanisms. iipseries.orgnih.gov

Friedländer Synthesis: This reaction involves the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing an α-methylene group (e.g., acetaldehyde) in the presence of an acid or base catalyst. nih.goviipseries.orgwikipedia.org The process involves an initial aldol (B89426) condensation followed by cyclization and dehydration to form the quinoline ring. iipseries.orgyoutube.com

Skraup Synthesis: In this reaction, aniline (B41778) is heated with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.orguop.edu.pk The glycerol first dehydrates to form acrolein, which then undergoes conjugate addition with aniline, followed by acid-catalyzed cyclization and oxidation to yield quinoline. iipseries.orguop.edu.pk

Doebner-von Miller Reaction: A variation of the Skraup synthesis, this method uses α,β-unsaturated aldehydes or ketones to react with anilines under acidic conditions to produce 2- and/or 4-substituted quinolines. nih.govwikipedia.org

Combes Synthesis: This method produces 2,4-disubstituted quinolines from the reaction of anilines with β-diketones. iipseries.orgwikipedia.org The reaction proceeds by forming an enamine intermediate, which is then cyclized using a strong acid. rsc.orgiipseries.org

Conrad-Limpach Synthesis: The thermal reaction of aryl amines with β-ketoesters yields quinoline-4-ols. nih.govwikipedia.org

Pfitzinger Reaction: This reaction uses isatin (B1672199) and a carbonyl compound under basic conditions to synthesize substituted quinoline-4-carboxylic acids. nih.goviipseries.orgwikipedia.org

Gould-Jacobs Reaction: Starting from an aniline and ethyl ethoxymethylenemalonate, this reaction proceeds through cyclization and subsequent decarboxylation to form various quinoline scaffolds. iipseries.orgwikipedia.org

More recent developments include the electrophilic cyclization of N-(2-alkynyl)anilines using reagents like iodine monochloride (ICl), I₂, or bromine (Br₂), which provides a route to 3-haloquinolines. nih.gov

Table 2: Comparison of Classical Quinoline Syntheses

| Reaction Name | Key Reactants | Product Type | Reference |

|---|---|---|---|

| Friedländer | 2-Aminobenzaldehyde/ketone + α-Methylene carbonyl | Substituted quinolines | nih.goviipseries.org |

| Skraup | Aniline + Glycerol + Oxidizing agent | Unsubstituted quinoline | wikipedia.orguop.edu.pk |

| Doebner-von Miller | Aniline + α,β-Unsaturated carbonyl | 2- and/or 4-Substituted quinolines | nih.govwikipedia.org |

| Combes | Aniline + β-Diketone | 2,4-Disubstituted quinolines | iipseries.orgwikipedia.org |

| Conrad-Limpach | Aryl amine + β-Ketoester | Quinolin-4-ols | nih.govwikipedia.org |

| Pfitzinger | Isatin + Carbonyl compound | Quinoline-4-carboxylic acids | nih.govwikipedia.org |

| Gould-Jacobs | Aniline + Ethoxymethylenemalonate ester | 4-Hydroxyquinoline-3-carboxylates | iipseries.orgwikipedia.org |

Transition metal catalysis has significantly advanced quinoline synthesis, enabling reactions that are otherwise difficult and allowing for direct C-H functionalization. nih.govrsc.org Catalysts based on palladium (Pd), copper (Cu), iron (Fe), rhodium (Rh), nickel (Ni), and manganese (Mn) have been extensively used. rsc.orgnih.govorganic-chemistry.org

Palladium catalysts, for instance, are used for the oxidative cyclization of anilines and aryl allyl alcohols to provide quinolines. rsc.org Copper-catalyzed methods include the direct sulfoximination of quinoline-N-oxides and the aerobic oxidative cyclization of N-(2-alkenylaryl)enamines. rsc.orgnih.gov Iron salts, which are inexpensive and less toxic, have been employed to catalyze three-component reactions and syntheses from activated alkynes and 2-aminobenzonitriles. organic-chemistry.orgresearchgate.net Nickel catalysts facilitate the synthesis of polysubstituted quinolines from α-2-aminoaryl alcohols and ketones or secondary alcohols through a process of sequential dehydrogenation and condensation. rsc.orgorganic-chemistry.org A facile synthesis of 3-aminoquinolines has been achieved using α-imino rhodium carbenes generated from triazoles, which then react with 2-aminobenzaldehydes. rsc.org

Table 3: Selected Transition Metal-Catalyzed Quinoline Syntheses

| Metal Catalyst | Reactants | Reaction Type | Reference |

|---|---|---|---|

| Palladium (Pd) | Aniline + Aryl allyl alcohol | Oxidative cyclization | rsc.org |

| Copper (Cu) | N-(2-alkenylaryl)enamine | Aerobic oxidative cyclization | rsc.org |

| Iron (Fe) | Activated alkynes + 2-Aminobenzonitriles | Sequential aza-Michael addition/annulation | organic-chemistry.org |

| Nickel (Ni) | α-2-Aminoaryl alcohol + Ketone | Dehydrogenation/Condensation | rsc.orgorganic-chemistry.org |

| Rhodium (Rh) | Triazole + 2-Aminobenzaldehyde | Reaction with in-situ generated rhodium carbene | rsc.org |

| Manganese (Mn) | Amino alcohol + Ketone | Dehydrogenative coupling | organic-chemistry.org |

In line with the principles of green chemistry, significant effort has been directed towards developing catalyst-free and environmentally benign synthetic routes to quinolines. acs.org These methods often utilize alternative energy sources like microwave irradiation or employ safer solvents and oxidants. nih.govnih.gov

Catalyst-free protocols include hydride transfer-initiated reactions between N-isoquinolinium salts and 2-aminobenzaldehydes, which proceed with high efficiency under mild conditions. rsc.org Another strategy involves using oxygen from the atmosphere as a green oxidant in the reaction of 2-(aminomethyl)aniline (B1197330) with aromatic ketones. rsc.orgnih.gov The use of ionic liquids as recyclable solvents or catalysts in reactions like the Friedländer synthesis represents another green alternative to traditional high-boiling point solvents. nih.gov Nanocatalysis has also emerged as a sustainable approach, using recyclable magnetic nanoparticles to facilitate quinoline synthesis under mild conditions. acs.orgnih.gov A metal-free method for constructing 2-substituted quinolines uses readily available tertiary amines as a vinyl source in a [4 + 2] condensation promoted by an ammonium salt under an oxygen atmosphere. acs.org

Precursor Chemistry and Starting Material Functionalization for Quinoline Systems

The substitution pattern of the final quinoline product is directly determined by the choice and functionalization of the starting materials. nih.gov The vast majority of quinoline syntheses start with an aniline or a closely related derivative, such as 2-aminobenzaldehydes, 2-aminoketones, or 2-aminobenzyl alcohols. rsc.orgnih.goviipseries.org

For example, in the Friedländer synthesis, the substituents on the final quinoline ring are dictated by the specific 2-aminobenzaldehyde/ketone and the carbonyl partner used. nih.gov Similarly, the Doebner-von Miller reaction allows for the preparation of a wide variety of substituted quinolines by changing the aniline and the α,β-unsaturated carbonyl compound. nih.gov More modern approaches also rely on specifically designed precursors. The electrophilic cyclization to form 3-haloquinolines, for instance, requires the prior synthesis of N-(2-alkynyl)anilines. nih.gov A synthesis of 3-aminoquinoline-5-carboxylic acid methyl ester starts with 3-aminoquinoline (B160951), which is first brominated and then subjected to a palladium-catalyzed carbonyl insertion reaction. google.com The functionalization can also be achieved in a multi-step sequence, for example, by converting a substituted aniline to a 4-hydroxyquinoline, which is then chlorinated and reacted with hydrazine (B178648) to create a key scaffold for further derivatization. nih.gov

Table 4: Common Precursors and Resulting Quinoline Structures

| Precursor(s) | Synthetic Method | General Product Structure | Reference |

|---|---|---|---|

| 2-Aminobenzaldehyde + Acetaldehyde | Friedländer Synthesis | Quinoline | uop.edu.pk |

| Aniline + Glycerol | Skraup Synthesis | Quinoline | uop.edu.pk |

| Aniline + β-Diketone | Combes Synthesis | 2,4-Disubstituted Quinoline | iipseries.org |

| Isatin + Carbonyl Compound | Pfitzinger Reaction | Quinoline-4-carboxylic acid | nih.gov |

| N-(2-Alkynyl)aniline + I₂ | Electrophilic Cyclization | 3-Iodoquinoline | nih.gov |

| 2-Aminobenzyl alcohol + Alkyne | Metal-free Annulation | 3-Functionalized Quinoline | organic-chemistry.org |

Regioselective and Stereoselective Synthesis Considerations

Controlling the regiochemistry and stereochemistry is a critical aspect of modern synthetic chemistry, particularly for producing specific, biologically active isomers.

Regioselectivity , the control of where a reaction occurs on a molecule, is a key challenge in quinoline synthesis. Many classical methods have inherent regiochemical outcomes. For instance, the Skraup synthesis typically places substituents derived from the aniline precursor onto the benzene (B151609) portion of the ring system. nih.gov Modern methods offer more precise control. The electrophilic cyclization of N-(2-alkynyl)anilines proceeds via a 6-endo-dig pathway, reliably placing the electrophile at the 3-position of the quinoline. nih.gov The Povarov reaction has been modified using enaminones as reactants to regioselectively yield 2,3-disubstituted quinolines, a departure from the 2,4-disubstituted products typically obtained. rsc.org The photocyclisation of substituted 2-benzylidenecyclopentanone (B176167) O-alkyloximes is also highly regioselective, with the position of the new substituent on the quinoline ring being directed by the electronic properties of the substituents on the starting benzylidene group. rsc.org

Stereoselectivity , the control over the 3D arrangement of atoms, is crucial when chiral centers are present, as is the case for many natural and pharmaceutical quinoline compounds like quinine (B1679958). wikipedia.org While the synthesis of the aromatic quinoline core itself does not typically create chiral centers, the synthesis of its hydrogenated derivatives (like tetrahydroquinolines) or alkaloids with chiral side chains requires stereoselective methods. wikipedia.org The biosynthesis of quinine, for example, involves a highly stereoselective Pictet-Spengler reaction as a key step to establish the correct stereochemistry. wikipedia.org In the laboratory, the reduction of quinolines to tetrahydroquinolines can be performed enantioselectively using chiral catalyst systems. wikipedia.org While detailed discussion of stereoselective synthesis is vast, its importance is underscored by the fact that the biological activity of chiral quinoline derivatives is often dependent on a single enantiomer. psu.edu

Scale-Up and Process Optimization in Quinolin-3-amine Synthesis

The transition from laboratory-scale synthesis of quinolin-3-amine and its derivatives to large-scale industrial production presents a unique set of challenges and considerations. Process optimization is crucial to ensure that the synthesis is not only economically viable and efficient but also safe and environmentally sustainable. This section delves into the key aspects of scaling up the synthesis of quinolin-3-amine, focusing on reaction conditions, catalyst systems, and purification strategies that are amenable to industrial application.

A significant focus in the scale-up of quinoline synthesis has been the development of robust and recyclable catalyst systems. For instance, nanocatalysts have gained attention due to their high surface area and reactivity, which can lead to improved yields and milder reaction conditions. Research into various nanocatalysts, including those based on iron, copper, and zinc, has shown promise in one-pot syntheses of quinoline derivatives with yields often ranging from 85% to 96%. nih.govacs.org The ability to recover and reuse these catalysts is a critical factor in reducing production costs and waste on a large scale. nih.gov

One patented method for preparing 3-amino-quinolines, which highlights considerations for larger scale production, involves the reaction of a 3-hydroxy-quinoline with ammonia (B1221849) at elevated temperatures (between 150°C and 300°C) and pressures. google.com For example, heating 2-methyl-3-hydroxyquinoline with ammonium sulfite (B76179) and concentrated aqueous ammonia at 180°C in a pressure vessel yields 2-methyl-3-aminoquinoline. google.com This method is presented as an improvement over previous techniques that were described as "complicated and laborious". google.com

Another approach detailed in patent literature for a derivative involves a two-step process starting from 3-aminoquinoline. This method, designed for producing 3-aminoquinoline-5-carboxylic acid methyl ester, involves a bromination reaction followed by a carbonyl insertion reaction. The inventors highlight that this process uses readily available raw materials, has a simple work-up, and results in a higher total yield, making it suitable for amplification and large-scale production. google.com

Process optimization also involves the careful selection of solvents and reaction conditions to maximize yield and purity while minimizing costs and environmental impact. For example, some modern synthetic protocols for quinoline derivatives have been optimized to be performed under solvent-free conditions, significantly reducing the environmental footprint and simplifying product isolation. nih.gov The use of efficient catalysts like chloramine-T in acetonitrile at reflux has been shown to produce good yields of substituted quinolines. researchgate.net

The table below summarizes key parameters from different synthetic approaches that are relevant for process optimization and scale-up.

| Starting Material | Reagents/Catalyst | Conditions | Product | Yield | Scale-Up Considerations |

| 3-Hydroxy-quinoline derivatives | Ammonia, Ammonium sulfite | 150-300°C, High pressure | 3-Amino-quinoline derivatives | Not specified | Use of pressure vessels; high temperature. google.com |

| 2-Aminoaryl ketones, Ketones | Chloramine-T | Acetonitrile, Reflux | Substituted quinolines | Good | Efficient catalyst, standard reflux conditions. researchgate.net |

| 3-Aminoquinoline | Bromine, then Palladium chloride, Triethylamine | Methanol, N,N-dimethylformamide | 3-Aminoquinoline-5-carboxylic acid methyl ester | High total yield | Simple route, easy work-up, suitable for large scale. google.com |

| Aniline derivatives, Benzaldehyde, Phenylacetylene | IRMOF-3/PSTA/Cu nanocatalyst | CH3CN, 80°C | Quinoline derivatives | 85-96% | Recyclable catalyst, high yield, mild conditions. nih.gov |

| 2-Aminobenzaldehydes, 1-Sulfonyl-1,2,3-triazoles | Rhodium catalyst | Not specified | 3-Aminoquinolines | Up to 99% | Low catalyst loading, good functional group compatibility. rsc.org |

Furthermore, the development of one-pot multicomponent reactions is a significant step towards process optimization. These reactions, which combine several synthetic steps into a single operation, reduce reaction time, save energy, and decrease waste. nih.gov For instance, a one-pot synthesis of quinoline derivatives using a nanocatalyst incorporated aniline derivatives, benzaldehyde, and phenylacetylene, demonstrating the efficiency of such an approach. nih.gov

In the context of producing specific enantiomers, such as S-3-aminoquinine dihydrochloride, process optimization focuses on efficient resolution methods. A patented process describes the resolution of racemic 3-amino quinine using a chiral acid like D-tartrate in methanol. google.com The optimization of this process involves the choice of solvent and temperature to achieve effective separation and high purity of the desired enantiomer, which is crucial for pharmaceutical applications. google.com

Safety is a paramount concern during scale-up. The reaction of the diazonium salt of 3-aminoquinoline with potassium ethyl xanthate has been reported to be explosive, highlighting the need for careful risk assessment and control of reaction parameters when handling such intermediates on a larger scale. nih.gov

Reactivity and Reaction Mechanisms of Quinolin 3 Amine Systems

Fundamental Reactivity Profiles

The chemical behavior of quinolin-3-amine is dictated by two main features: the quinoline (B57606) core and the exocyclic amino group. The quinoline ring is an aromatic heterocycle that is generally electron-deficient due to the presence of the electronegative nitrogen atom. This nitrogen atom deactivates the ring system towards electrophilic attack, particularly in the pyridine (B92270) ring. pharmaguideline.com Consequently, electrophilic substitution reactions tend to occur on the benzene (B151609) ring, primarily at the C5 and C8 positions. pharmaguideline.com

Nucleophilic and Electrophilic Transformations

The dual nature of quinolin-3-amine allows it to participate in both nucleophilic and electrophilic reactions.

Nucleophilic Reactivity : The primary amino group is the main center for nucleophilic reactions. It can react with a wide range of electrophiles to form new carbon-nitrogen or heteroatom-nitrogen bonds. When an amine reacts by forming a bond with any atom other than a proton, it is defined as a nucleophile. masterorganicchemistry.com

Electrophilic Transformations : While the quinoline ring is deactivated, it can still undergo electrophilic aromatic substitution under specific conditions. As a general rule for quinolines, these substitutions are directed to the 5- and 8-positions of the carbocyclic ring. pharmaguideline.com In the case of unsubstituted quinoline, for example, direct C-H nucleophilic fluorination results in a mixture of C4 and C2 substituted products, indicating the electrophilic nature of these sites. acs.org The presence of the amino group at C3 further influences the regioselectivity of these reactions.

Derivatization Reactions and Functional Group Interconversions

The amino group of quinolin-3-amine is a versatile handle for a wide array of derivatization reactions and functional group interconversions (FGIs). These transformations are crucial for synthesizing more complex molecules and for creating libraries of compounds for various applications.

One of the most common reactions of primary aromatic amines is diazotization, which involves treating the amine with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. These salts are highly versatile intermediates but can be unstable. A reported explosion occurred while attempting to react the diazonium salt of 3-aminoquinoline (B160951) with potassium ethyl xanthate, highlighting the potential hazards associated with these intermediates. nih.gov

The amino group can be converted into a variety of other functional groups. For instance, acylation with acid chlorides or anhydrides yields stable amides. This conversion to an amide is a common strategy to moderate the reactivity of the amine. almerja.net Further reactions allow for the construction of complex heterocyclic systems. For example, 2-chloro-3-cyanoquinoline, derived from a related quinoline aldehyde, can be reacted with hydrazine (B178648) to form 3-aminopyrazoloquinoline, which can then be used as a building block for even more elaborate structures. derpharmachemica.com Similarly, intramolecular cyclization of imines derived from 2-aminobenzonitrile (B23959) provides a route to 4-aminoquinoline (B48711) derivatives. researchgate.net The oxidation of dihydroquinoline derivatives, which can be synthesized through multicomponent reactions, represents another key interconversion to furnish the aromatic quinoline core. acs.org

Table 1: Selected Derivatization Reactions of Quinolin-3-amine

| Reaction Type | Reagents | Product Functional Group | Reference |

|---|---|---|---|

| Diazotization | NaNO₂, HCl | Diazonium Salt (-N₂⁺Cl⁻) | nih.gov |

| Acylation | Acetyl Chloride, Pyridine | Amide (-NHCOCH₃) | almerja.net |

| Reductive Amination (of related carbonyls) | Carbonyl Compound, Reducing Agent (e.g., NaBH₃CN) | Secondary/Tertiary Amine | almerja.net |

| Cyclization (from related precursors) | Hydrazine Hydrate | Fused Pyrazole Ring | derpharmachemica.com |

| Oxidation (of dihydro-precursor) | DDQ | Aromatic Quinoline | acs.org |

Mechanistic Investigations of Quinolin-3-amine Reactions

Understanding the mechanisms of reactions involving quinoline systems is essential for controlling reaction outcomes and designing new synthetic methods. Mechanistic studies often employ a combination of kinetic analysis, isotopic labeling, and computational modeling.

For instance, the synthesis of quinolines through the one-pot aldehyde-amine-alkyne reaction can be initiated by sub-stoichiometric amounts of the Lewis acid B(C₅F₅)₃. Mechanistic experiments, including deuterium (B1214612) labeling, revealed that under these conditions, the catalyst acts as a Lewis acid-assisted Brønsted acid, with a water-B(C₅F₅)₃ complex being the key species that enables the catalytic formation of the quinoline ring. manchester.ac.uk

Computational studies using techniques like Density Functional Theory (DFT) are also employed to probe reaction pathways. Such methods can identify the most electrophilic and nucleophilic regions within a molecule, providing insights into its reactivity and helping to rationalize observed product distributions. dntb.gov.ua The explosive decomposition of the diazonium salt formed from quinolin-3-amine suggests a highly energetic pathway, likely involving the rapid evolution of nitrogen gas, a common characteristic of diazo compound reactions. nih.gov

Catalytic Roles and Ligand Design Principles Involving Quinolin-3-amine

Quinoline derivatives, including those based on quinolin-3-amine, are widely used as ligands in coordination chemistry and catalysis. The rigid scaffold and the presence of nitrogen heteroatoms make them excellent candidates for coordinating to metal centers, thereby influencing the metal's catalytic activity and selectivity.

A key principle in ligand design is the ability to tune the steric and electronic properties of the ligand to optimize catalyst performance. Quinoline-based compounds have been successfully used to form complexes with copper salts (e.g., Cu(OAc)₂, CuSO₄) that exhibit catalytic activity in the oxidation of catechol to o-quinone. mdpi.com The efficiency of this catalytic process was found to depend significantly on both the chemical structure of the quinoline ligand and the nature of the counter-ion from the copper salt. mdpi.com

More sophisticated ligands have been developed by appending multiple quinoline units to a central atom. For example, tri(quinolin-8-yl)-λ³-stibane and di(quinolin-8-yl)-phenyl-λ³-stibane have been synthesized and used to form complexes with platinum. These ligands can control the redox behavior of the complex through anion transfer between the antimony and platinum centers. acs.org The broader utility of the quinoline scaffold in catalysis is exemplified by the natural product quinine (B1679958), a quinoline alkaloid, which is a foundational chiral ligand used in asymmetric reactions like the Sharpless asymmetric dihydroxylation. wikipedia.org

Table 2: Quinoline-Amine Systems in Catalysis

| Catalytic System | Metal Center | Reaction Catalyzed | Role of Quinoline Moiety | Reference |

|---|---|---|---|---|

| Quinoline Derivative Complexes | Copper (Cu) | Oxidation of Catechol | Ligand to modulate catalytic activity | mdpi.com |

| Quinoline-appended Stibane Complexes | Platinum (Pt) | Redox-controlled reactions | Ligand controlling metal redox state | acs.org |

| Quinine-derived Ligands (e.g., AD-mix) | Osmium (Os) | Asymmetric Dihydroxylation | Chiral ligand for stereocontrol | wikipedia.org |

Advanced Spectroscopic and Structural Characterization of Quinolin 3 Amine Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including quinolin-3-amine and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and the chemical environment of atoms.

¹H NMR and ¹³C NMR Spectral Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for characterizing quinolin-3-amine compounds. In ¹H NMR, the chemical shifts of protons provide insights into their electronic environment. For instance, in quinoline (B57606) derivatives, aromatic protons typically resonate in the downfield region due to the deshielding effect of the aromatic ring current. tsijournals.com The presence of the amino group at the 3-position influences the chemical shifts of the adjacent protons on the quinoline ring.

For Quinolin-3-amine, ¹H NMR spectral data reveals distinct signals for each proton, allowing for their assignment within the molecular structure. nih.gov Similarly, ¹³C NMR spectroscopy provides information on the carbon framework of the molecule. The chemical shifts of the carbon atoms in the quinoline ring are influenced by the electronegativity of the nitrogen atom and the position of the amino substituent. researchgate.net Spectral data for 3-aminoquinuclidine (B1202703) dihydrochloride (B599025), a related bicyclic amine, also shows characteristic shifts that aid in its structural confirmation. chemicalbook.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Quinolin-3-amine

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C2 | 8.5 (s) | 145.0 |

| C4 | 7.8 (s) | 128.0 |

| C5 | 7.9 (d) | 129.0 |

| C6 | 7.4 (t) | 127.0 |

| C7 | 7.6 (t) | 129.5 |

| C8 | 7.5 (d) | 126.0 |

| C8a | - | 146.5 |

| C4a | - | 127.5 |

| C3 | - | 138.0 |

| Note: Data is illustrative and may vary based on solvent and experimental conditions. Values are approximated from typical spectra. |

Theoretical calculations of chemical shifts using methods like GIAO HF/6-31++G(d,p) have been shown to be in good agreement with experimental data for various quinoline derivatives, further aiding in the precise assignment of NMR signals. tsijournals.com

Two-Dimensional (2D) NMR Techniques for Structural Elucidation

While 1D NMR provides fundamental information, complex structures often require two-dimensional (2D) NMR techniques for unambiguous structural assignment. unirioja.es Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are powerful tools for establishing connectivity between atoms. numberanalytics.comethz.ch

COSY experiments reveal proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the quinoline ring system. researchgate.net

HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), providing a clear map of which proton is attached to which carbon. numberanalytics.com

These 2D NMR techniques have been successfully applied to elucidate the structures of new alkaloids related to kynurenic acid, which share the quinoline scaffold. nih.gov

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups and bonding within a molecule.

Vibrational Mode Assignments and Functional Group Identification

The IR and Raman spectra of quinolin-3-amine exhibit characteristic bands corresponding to the vibrational modes of the quinoline ring and the amino group. kfnl.gov.sa The N-H stretching vibrations of the primary amine group are typically observed in the region of 3300-3500 cm⁻¹. The C-N stretching vibration also gives rise to a characteristic band. Aromatic C-H stretching vibrations are generally found above 3000 cm⁻¹, while C=C and C=N stretching vibrations of the quinoline ring appear in the 1400-1650 cm⁻¹ region. nih.gov

A detailed normal coordinate analysis for 3-aminoquinoline (B160951), assuming Cₛ point group symmetry, has allowed for the tentative assignment of specific molecular vibrational modes. kfnl.gov.sa This analysis is aided by comparing the spectra to those of monosubstituted quinolines and similarly substituted naphthalenes. kfnl.gov.sa The FT-IR spectrum of quinolin-3-amine can be recorded using techniques such as a KBr wafer. nih.gov

Table 2: Key Vibrational Frequencies (cm⁻¹) for Quinolin-3-amine

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| N-H Stretch | 3430, 3350 |

| Aromatic C-H Stretch | 3050 |

| C=C/C=N Ring Stretch | 1620, 1580, 1500 |

| N-H Bend | 1630 |

| C-N Stretch | 1340 |

| C-H Out-of-Plane Bend | 870, 790, 750 |

| Note: Data is compiled from typical IR and Raman spectra of 3-aminoquinoline and its derivatives. |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Properties

UV-Vis spectroscopy probes the electronic transitions within a molecule, providing insights into its electronic structure and photophysical behavior.

Electronic Absorption and Emission Characteristics

The electronic absorption spectrum of quinolin-3-amine is characterized by absorption bands corresponding to π-π* transitions within the quinoline ring system. nih.gov The presence of the amino group, an auxochrome, can influence the position and intensity of these absorption bands. Studies on 3-aminoquinoline (3AQ) have shown that its acid-base behavior significantly affects its electronic spectra. researchgate.net In its neutral form, it exhibits specific absorption and fluorescence characteristics. However, in highly acidic conditions, the ground state is predominantly a dication, while the emissive state is monocationic, indicating a deprotonation event in the excited state. researchgate.net This is attributed to an intramolecular charge transfer where the lone pair on the amino nitrogen delocalizes over the ring. researchgate.net

The photophysical properties of quinoline derivatives are of great interest due to their potential in optoelectronic devices. researchgate.net The absorption and emission spectra of aminoquinolines can be influenced by solvent polarity, a phenomenon known as solvatochromism. researchgate.net For instance, the emission spectra of some quinolinol-based indium complexes show a bathochromic (red) shift with increasing solvent polarity. nih.gov

Table 3: Photophysical Data for Quinolin-3-amine Derivatives in Different Environments

| Compound/Derivative | Solvent/Environment | Absorption λmax (nm) | Emission λmax (nm) |

| 3-Aminoquinoline | Neutral | ~330 | ~450 |

| 3-Aminoquinoline | Acidic (dication) | ~350 | ~520 (from monocation) |

| Rhenium(I) (8-amino)quinoline complex | DMSO | - | 535 |

| Note: Data is illustrative and compiled from various studies on 3-aminoquinoline and its derivatives. researchgate.netnih.gov Exact values depend on the specific derivative and conditions. |

Computational studies using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) have been employed to model the electronic absorption spectra of aminoquinoline derivatives, often showing good agreement with experimental observations. researchgate.netnih.gov

Fluorescence Quantum Yield Determinations

The fluorescence quantum yield (ΦF) is a critical parameter for characterizing the efficiency of the fluorescence process. For quinoline derivatives, this value can be highly sensitive to the molecular environment and substitution pattern. While specific quantum yield data for quinolin-3-amine;dihydrochloride is not extensively reported in publicly available literature, analysis of related quinolinium compounds provides significant insight.

For instance, derivatives like 1-methyl-7-amino-quinolinium are noted for their high fluorescence quantum yields, which can be in the range of 0.7 to 0.8. nih.gov These compounds are inherently water-soluble and possess high photostability, making them suitable as fluorescent probes. nih.gov The high quantum yield in these systems is attributed to the rigid, planar structure of the quinoline core which minimizes non-radiative decay pathways.

In comparison, the well-known fluorescent standard, quinine (B1679958), which also contains a quinoline core, exhibits a fluorescence quantum yield of approximately 0.58 when measured in a 0.1 M sulfuric acid solution. wikipedia.org The acidic environment ensures the protonation of the quinoline nitrogen, which is crucial for its fluorescence. This suggests that the protonation state, as would be the case in this compound, plays a vital role in determining the fluorescence efficiency. The fluorescence emission for quinine peaks at around 460 nm, resulting in a bright blue color. wikipedia.org The study of these related compounds indicates that the quinoline scaffold is a potent fluorophore, whose efficiency is finely tuned by substituents and environmental factors like pH.

Table 1: Fluorescence Quantum Yields of Related Quinoline Compounds

| Compound | Condition | Fluorescence Quantum Yield (ΦF) | Reference |

|---|---|---|---|

| 1-Methyl-7-amino-quinolinium | Aqueous | ~0.7 - 0.8 | nih.gov |

Substituent Effects on Optical Properties

The optical properties of quinoline compounds, including absorption and fluorescence, are strongly influenced by the nature and position of substituents on the aromatic ring system. The amino group in quinolin-3-amine is a particularly influential substituent.

Studies on 7-amino-1-methyl quinolinium-based probes demonstrate that the protonation state of an amino group can act as a switch for fluorescence. nih.gov At low pH, when the exocyclic amine is protonated, the compound is highly fluorescent. nih.gov However, upon deprotonation at higher pH, the lone pair of electrons on the nitrogen can initiate a photoinduced electron transfer (PET) process, which effectively quenches the fluorescence. nih.gov This results in a dramatic decrease in fluorescence intensity and a change in the fluorescence lifetime. nih.gov For example, certain probes show a change in lifetime from approximately 12.7 ns down to 3.5 ns upon deprotonation of the receptor amine. nih.gov

This principle directly applies to quinolin-3-amine. In its dihydrochloride form, both the quinoline nitrogen and the exocyclic amino group are expected to be protonated. This state would likely favor fluorescence by preventing PET quenching from the amino group. The position of the substituent is also critical. The electronic communication between the substituent and the quinoline ring system differs for each isomer, leading to distinct spectral properties. For example, the effect of a methoxy (B1213986) group on the mass spectrometric fragmentation pattern is highly dependent on its position (e.g., 3-methoxy vs. 8-methoxy), which reflects underlying differences in electronic structure that would also manifest in optical spectra. cdnsciencepub.com

Mass Spectrometry (MS) Techniques

Mass spectrometry is a fundamental tool for the analysis of quinoline compounds, providing information on molecular weight and structure. Quinolin-3-amine itself has found a specific application within this field, where it is used as a liquid matrix for matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS). sigmaaldrich.comsigmaaldrich.comscientificlabs.co.uk It has proven effective for the analysis of various biomolecules, including glycopeptides, carbohydrates, and phosphopeptides. sigmaaldrich.comsigmaaldrich.com

Fragmentation Pathway Analysis

The fragmentation of quinoline and its derivatives under electron ionization (EI) or collision-induced dissociation (CID) provides a fingerprint for structural elucidation. A primary and characteristic fragmentation pathway for the parent quinoline radical cation is the loss of a neutral hydrogen cyanide (HCN) molecule, which results from the cleavage of the pyridine (B92270) ring. rsc.org

For quinolin-3-amine (molecular weight 144.17 g/mol ), mass spectrometry reveals a detailed fragmentation pattern that helps confirm its structure. sigmaaldrich.comnih.gov In a typical 70 eV EI-MS spectrum, the molecular ion (M•+) at m/z 144 is the most abundant peak. nih.gov Subsequent fragmentation follows the characteristic pathway of the quinoline core.

Table 2: Key Fragment Ions in the Mass Spectrum of Quinolin-3-amine

| m/z | Proposed Identity | Notes | Reference |

|---|---|---|---|

| 144 | [C₉H₈N₂]•+ | Molecular Ion (Base Peak) | nih.gov |

| 117 | [M - HCN]•+ | Loss of hydrogen cyanide from the molecular ion | nih.gov |

The MS/MS spectrum of the protonated molecule ([M+H]⁺, m/z 145) shows a prominent fragment at m/z 118, corresponding to the loss of HCN from the protonated species, alongside a fragment at m/z 117. nih.gov This fragmentation is consistent across different aminoquinoline isomers, although the relative intensities of the fragment ions may vary. For example, 8-aminoquinoline (B160924) also shows a strong molecular ion at m/z 144 and a major fragment at m/z 117. nih.gov The fragmentation patterns can be influenced by other substituents. For instance, methoxyquinolines exhibit different primary fragmentation routes, such as the loss of a methyl radical (•CH₃) followed by carbon monoxide (CO), or a concerted loss of a formyl radical (•CHO). cdnsciencepub.com

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is an indispensable technique for the unambiguous confirmation of the elemental composition of a compound. It achieves this by measuring the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to within 5 parts per million (ppm).

For quinolin-3-amine, the molecular formula is C₉H₈N₂. The theoretical monoisotopic mass, calculated from the most abundant isotopes of carbon, hydrogen, and nitrogen, is 144.068748 Da. nih.gov An HRMS instrument would be used to measure the experimental m/z of the molecular ion and compare it to this theoretical value. A close match between the measured and calculated mass provides strong evidence for the assigned molecular formula, distinguishing it from other potential formulas that may have the same nominal mass. For the dihydrochloride salt (C₉H₁₀Cl₂N₂), HRMS would be used to confirm the mass of the protonated molecule [M+H]⁺, which has a theoretical monoisotopic mass of 145.076023 Da for the organic cation.

X-ray Crystallography and Solid-State Analysis

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides definitive information on bond lengths, bond angles, and torsional angles, revealing the molecule's conformation in the solid state. It also elucidates intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the crystal packing.

Single-Crystal X-ray Diffraction for Absolute Structure Determination

The process of single-crystal X-ray diffraction involves irradiating a single, high-quality crystal with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to build a three-dimensional model of the electron density within the crystal, from which the atomic positions can be determined.

For this compound, a single-crystal X-ray analysis would definitively confirm:

The planarity of the quinoline ring system.

The precise bond lengths and angles of the entire molecule.

The location of the two chloride counter-ions relative to the protonated quinolin-3-amine cation.

The hydrogen bonding network involving the amine and quinolinium protons with the chloride ions and adjacent molecules.

This technique provides an unambiguous determination of the absolute structure, serving as the ultimate reference for conformational and structural analysis.

Table 3: Illustrative Crystallographic Data for a Heterocyclic Compound (3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile)

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | growingscience.com |

| Space Group | P2₁/c | growingscience.com |

| a (Å) | 3.817(3) | growingscience.com |

| b (Å) | 13.533(10) | growingscience.com |

| c (Å) | 19.607(15) | growingscience.com |

| β (°) | 93.401(10) | growingscience.com |

| Z (molecules/unit cell) | 4 | growingscience.com |

Note: This table is provided as an example of the data obtained from a single-crystal X-ray diffraction experiment on a related nitrogen-containing heterocyclic compound and does not represent this compound.

Theoretical and Computational Chemistry Studies of Quinolin 3 Amine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is widely applied to determine molecular geometries, analyze electronic properties, and predict reactivity. nih.govscirp.org For quinoline (B57606) and its derivatives, DFT calculations, often using the B3LYP functional with various basis sets like 6-31G or 6-311++G(d,p), have been employed to elucidate their fundamental chemical nature. nih.govresearchgate.net

Geometry Optimization and Electronic Structure Elucidation

Geometry optimization is a fundamental computational step to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable conformation. scirp.org For quinolin-3-amine, this involves calculating bond lengths, bond angles, and dihedral angles. While specific DFT optimization data for quinolin-3-amine dihydrochloride (B599025) is not abundant in public literature, extensive studies on the parent quinoline molecule and its derivatives provide a reliable framework.

The crystal structure of quinolin-3-amine reveals key geometric features. researchgate.net The quinoline core is nearly planar, and the amino group's position influences the electronic distribution across the heterocyclic system. researchgate.net DFT calculations on related quinoline structures have successfully reproduced experimental geometries with high accuracy, typically with deviations of less than 0.04 Å for bond lengths and 0.3% for angles. researchgate.net

Table 1: Selected Optimized Geometrical Parameters of Quinoline (as a reference model) This table presents theoretical data for the parent quinoline molecule, which serves as a structural basis for quinolin-3-amine.

| Parameter | Bond/Angle | DFT B3LYP/6-311++G(d,p) researchgate.net |

| Bond Lengths (Å) | ||

| C2-C3 | 1.378 | |

| C3-C4 | 1.427 | |

| C4-C10 | 1.421 | |

| N1-C2 | 1.316 | |

| N1-C9 | 1.380 | |

| **Bond Angles (°) ** | ||

| C2-N1-C9 | 117.4 | |

| N1-C2-C3 | 124.0 | |

| C2-C3-C4 | 119.5 | |

| C3-C4-C10 | 118.4 |

Data sourced from a DFT study on the parent quinoline molecule. The numbering scheme may vary between studies.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity and kinetic stability of a molecule. nih.govresearchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical parameter; a smaller gap suggests higher reactivity and lower stability. nih.govresearchgate.net

In quinoline derivatives, both HOMO and LUMO are typically characterized by π-π* electronic transitions. scirp.org The energy of these orbitals and their gap can be tuned by adding substituents. For instance, electron-donating groups like the amino group in quinolin-3-amine generally raise the HOMO energy level, making the molecule more susceptible to electrophilic attack.

Table 2: Frontier Molecular Orbital Energies for Quinoline (as a reference model) This table provides reference values for the parent quinoline molecule. The presence of the amino group at the C3-position would alter these values.

| Computational Method | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (ΔE) (eV) | Source |

| DFT/B3LYP/6-31+G(d,p) | -6.646 | -1.816 | 4.83 | scirp.org |

The HOMO-LUMO gap is a key indicator of chemical reactivity. Hard molecules have a large energy gap, whereas soft molecules have a small one. researchgate.net The value of 4.83 eV for quinoline suggests significant stability. scirp.org

Molecular Electrostatic Potential (MEP) Surface Analysis

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. nih.gov The MEP surface is color-coded to represent different electrostatic potential values. researchgate.net

Red regions: Indicate negative potential (electron-rich), corresponding to sites for electrophilic attack.

Blue regions: Indicate positive potential (electron-poor), corresponding to sites for nucleophilic attack.

Green regions: Indicate neutral or zero potential.

For quinolin-3-amine, the MEP would show a high electron density (red) around the nitrogen atom of the quinoline ring and the nitrogen of the amino group, making them susceptible to protonation and electrophilic interaction. The hydrogen atoms of the amino group and certain parts of the aromatic ring would exhibit a positive potential (blue), indicating them as sites for nucleophilic interaction. nih.gov This analysis helps in understanding intermolecular interactions, such as hydrogen bonding, which are vital for crystal packing and biological recognition. researchgate.net

Quantum Chemical Parameters

From the HOMO and LUMO energy values, several global reactivity descriptors, or quantum chemical parameters, can be calculated to quantify the molecule's reactivity and stability. nih.govresearchgate.net

Ionization Energy (I): The energy required to remove an electron. Approximated as I ≈ -E(HOMO).

Electron Affinity (A): The energy released when an electron is added. Approximated as A ≈ -E(LUMO).

Chemical Hardness (η): Measures the resistance to charge transfer. Calculated as η ≈ (I - A) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," and those with a small gap are "soft." researchgate.netscirp.org

Electrophilicity Index (ω): Measures the propensity of a species to accept electrons. Calculated as ω = μ² / (2η), where μ is the electronic chemical potential (μ ≈ -(I + A) / 2).

These parameters are fundamental in predicting the chemical behavior of the molecule in various reactions.

Table 3: Calculated Quantum Chemical Parameters for Quinoline (as a reference model) Values are derived from the HOMO/LUMO energies listed in Table 2 for the parent quinoline molecule.

| Parameter | Formula | Calculated Value (eV) |

| Ionization Energy (I) | -E(HOMO) | 6.646 |

| Electron Affinity (A) | -E(LUMO) | 1.816 |

| Chemical Hardness (η) | (I - A) / 2 | 2.415 |

| Electronic Chemical Potential (μ) | -(I + A) / 2 | -4.231 |

| Electrophilicity Index (ω) | μ² / (2η) | 3.708 |

Solvent Effects on Molecular Stability and Properties

The properties of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models like the Polarizable Continuum Model (PCM) are used to simulate solvent effects. nih.gov These studies analyze how the polarity of the solvent affects the molecular geometry, electronic structure, and stability of the solute. For a charged species like quinolin-3-amine dihydrochloride, or a polar molecule like quinolin-3-amine, solvent interactions are particularly important. Studies on similar molecules have shown that increasing solvent polarity can lead to stabilization of charged or polar states and can affect the HOMO-LUMO energy gap. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing insight into conformational changes and intermolecular interactions under physiological-like conditions. acs.org

For quinoline derivatives, MD simulations are often employed to study their interaction with biological targets, such as enzymes or receptors. nih.govnih.gov These simulations can validate docking poses, assess the stability of a protein-ligand complex, and identify key intermolecular interactions like hydrogen bonds and hydrophobic contacts. acs.orgnih.gov

Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone or ligand atoms over time from a reference structure. A stable RMSD indicates that the system has reached equilibrium. acs.org

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual residues or atoms around their average position, highlighting flexible regions of the molecule or protein. acs.org

MD simulations of various quinoline-based compounds have been used to assess their potential as enzyme inhibitors, revealing stable binding within active sites and identifying the crucial interactions responsible for their biological activity. nih.govnih.gov Such studies are critical for the rational design of new therapeutic agents based on the quinoline scaffold.

Adsorption Behavior and Surface Interactions

Computational methods, especially Density Functional Theory (DFT), are powerful tools for elucidating the adsorption mechanisms of organic molecules on various surfaces. While specific studies on quinolin-3-amine;dihydrochloride are limited, research on related quinoline derivatives provides significant insights into its potential adsorption behavior.

Theoretical investigations into the adsorption of 2-amino-4-arylquinoline-3-carbonitriles on iron surfaces using first-principles DFT calculations have shown that functional groups play a critical role in the coordination with the metal surface. These studies reveal that nitrophenyl and hydroxyphenyl substitutions significantly enhance the adsorption strength on the Fe(110) surface through donor-acceptor interactions. acs.org The neutral forms of these molecules were found to be more stable upon adsorption than their protonated counterparts, with strong adsorption energies ranging from -1.809 to -2.005 eV. acs.org This strong interaction leads to significant charge redistribution and bond formation, as evidenced by Bader charge analysis, projected density of states, and electron density difference iso-surfaces. acs.org

Furthermore, electron localization function analysis indicates that van der Waals interactions, influenced by the presence of multiple nitrogen atoms, are crucial for stabilizing the adsorbed molecules. The mechanism of enhanced corrosion protection is attributed to stronger adsorption via electron donation and retro-donation. acs.org

Studies on the adsorption of quinoline on graphite (B72142) have shown that at a pH of 2.5, where the amine is protonated, it can act as a π-acceptor in forming π+-π electron donor-acceptor (EDA) interactions with the π-electron-rich graphitic surface. nih.gov The adsorption of quinolones on ordered mesoporous carbon (CMK-3) has also been investigated, revealing that the adsorption mechanism is a synergistic effect of pore diffusion, hydrophobic bonds, and electron donor-acceptor interactions. nih.gov The adsorption kinetics for these quinolones followed a pseudo-second kinetic model, with the adsorption isotherms fitting the Langmuir model. nih.gov

These findings suggest that the adsorption of this compound would be a complex interplay of electrostatic interactions, given its charged nature, and π-π stacking interactions between the quinoline ring and the surface. The protonated amino group would likely play a significant role in the adsorption process, potentially through hydrogen bonding or by influencing the electronic properties of the aromatic system.

Table 1: Theoretical Adsorption Data for Related Quinoline Derivatives

| Compound | Surface | Adsorption Energy (eV) | Key Interactions | Reference |

|---|---|---|---|---|

| 2-amino-4-(4-nitrophenyl)quinoline-3-carbonitrile | Fe(110) | -2.005 | Donor-acceptor, van der Waals | acs.org |

| 2-amino-4-(4-hydroxyphenyl)quinoline-3-carbonitrile | Fe(110) | -1.809 | Donor-acceptor, van der Waals | acs.org |

| Protonated Quinolines | Graphite | Not specified | π+-π electron donor-acceptor | nih.gov |

| Norfloxacin, Ciprofloxacin, Enrofloxacin | CMK-3 | Not specified | Pore diffusion, hydrophobic bond, electron donor-acceptor | nih.gov |

Semi-Empirical and Ab Initio Methods

Semi-empirical and ab initio quantum chemical methods are fundamental in understanding the electronic structure, reactivity, and spectroscopic properties of molecules like quinolin-3-amine. These methods provide a theoretical framework to interpret experimental data and predict molecular behavior.

Ab initio methods, which are based on first principles without empirical parameters, have been employed to study quinoline derivatives. For instance, ab initio calculations of Nuclear Quadrupole Resonance (NQR) parameters for some quinoline-containing compounds have been used to investigate the relationship between their charge distribution and their ability to interact with other molecules. These studies have indicated that the π-electron density on the nitrogen atom of the quinoline ring is a dominant factor in these interactions. nih.gov

DFT calculations are a prominent type of ab initio method used extensively for studying quinoline derivatives. These calculations can provide insights into optimized molecular geometries, electronic properties like HOMO-LUMO energy gaps, and spectroscopic characteristics. researchgate.net For example, DFT has been used to study the electronic absorption spectra of phenylazoquinolin-8-ol dyes, revealing low energy gaps that correlate with experimentally observed spectral shifts. researchgate.net

Semi-empirical methods, while less computationally intensive than ab initio methods, also provide valuable information. These methods use parameters derived from experimental data to simplify calculations. They have been used to study various aspects of quinoline chemistry, although specific applications to quinolin-3-amine are less documented in recent literature.

The crystal structure of quinolin-3-amine has been determined, revealing that in its solid state, molecules are connected by N—H⋯N hydrogen bonds, forming zigzag chains. Weak intermolecular N–H⋯π interactions also contribute to the stability of the crystal packing. researchgate.netnih.gov These experimental findings can be correlated with computational models to provide a comprehensive understanding of the intermolecular forces at play.

Tautomerism and Isomerism Investigations

Tautomerism, the interconversion of structural isomers, is a key area of investigation for quinoline derivatives, particularly those with hydroxyl or amino substituents. Computational studies are instrumental in determining the relative stabilities of different tautomeric forms and the energy barriers for their interconversion.

Quantum-chemical calculations, including DFT, have been effectively used to study the tautomeric and switching properties of compounds like 7-hydroxy-8-(azophenyl)quinoline. nih.govnih.gov These studies have shown that such molecules can exist as a mixture of tautomers in solution, and their relative populations can be influenced by the solvent and by photoirradiation. nih.govnih.gov For example, in the case of 7-hydroxy-8-(azophenyl)quinoline, both azo and hydrazone tautomers have been identified, and the possibility of long-range proton transfer has been explored. nih.govnih.gov

For quinolin-3-amine, the primary tautomeric equilibrium would be between the amine form (quinolin-3-amine) and the imine form (quinolin-3(2H)-imine). While the amine form is generally expected to be significantly more stable due to the aromaticity of the quinoline ring system, computational studies can quantify this energy difference and explore the potential for tautomerization under specific conditions.

Computational methods can also be used to investigate other forms of isomerism, such as the rotational isomerism of the amino group. The planarity of the quinolin-3-amine molecule has been noted in its crystal structure, with the molecule being essentially planar. researchgate.net

Applications of Quinolin 3 Amine and Its Derivatives in Materials Science and Engineering

Fluorescent Sensors and Probes

Quinoline (B57606) and its derivatives are a significant class of fluorophores utilized in the development of fluorescent sensors and probes. nih.govresearchgate.net Their rigid, planar structure and nitrogen-containing aromatic system provide intrinsic fluorescence and excellent metal coordination capabilities. nih.govresearchgate.net While derivatives such as 8-hydroxyquinoline (B1678124) and 8-aminoquinoline (B160924) are widely studied as chelators for metal ions like Zn²⁺, 3-aminoquinoline (B160951) itself serves as a noteworthy fluorescent probe. nih.govresearchgate.net The core quinoline structure can be part of sensor systems that operate on mechanisms including Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Fluorescence Resonance Energy Transfer (FRET). researchgate.net

Detailed research has highlighted the use of 3-Aminoquinoline (3AQ) as a "turn-on" fluorescent probe for studying environments like preferential solvation in binary solvent mixtures. nih.gov In one study, 3AQ was investigated in hexane-ethanol mixtures. While it exhibits a smaller change in dipole moment upon photoexcitation compared to its isomer 5-aminoquinoline, this is compensated by a significant advantage: its fluorescence intensity and lifetime increase with growing concentrations of the polar solvent (ethanol). nih.gov This behavior contrasts with many probes that experience fluorescence quenching, making 3AQ a valuable tool for specific sensing applications. nih.gov This enhancement is crucial for generating a strong, easily detectable signal. nih.gov

The modification of the quinoline core at the 3-position is a strategic approach to developing biocompatible and water-soluble probes with strong optical properties. acs.org For instance, attaching moieties like cysteine to the 3-position can impart desirable characteristics for biological diagnostics. acs.org Although many quinoline-based sensors are designed for detecting metal cations such as Zn²⁺, Cd²⁺, and Cu²⁺, the fundamental photophysical properties of the 3-aminoquinoline scaffold are foundational to these applications. nih.gov

Table 1: Photophysical Properties of 3-Aminoquinoline (3AQ) as a Fluorescent Probe

| Property | Value/Observation | Context | Source |

|---|---|---|---|

| Dipole Moment Change (Δμ) | 2.2 D | Upon photoexcitation; relatively small compared to 5AQ (6.1 D). | nih.gov |

| Fluorescence Behavior | Turn-on probe | Intensity and lifetime increase with increasing ethanol (B145695) concentration in hexane-ethanol mixtures. | nih.gov |

Crystal Engineering for Functional Materials

Crystal engineering focuses on the design and synthesis of solid-state structures with desired properties by controlling intermolecular interactions. Quinoline, while less explored in supramolecular chemistry than other motifs, is capable of forming strong C–H···π and π–π stacking interactions, making it a valuable building block. acs.org The parent compound, Quinolin-3-amine, provides a clear example of how these forces direct molecular assembly.

In the crystal structure of Quinolin-3-amine, N—H⋯N hydrogen bonds are the primary interaction, connecting molecules into zigzag chains. researchgate.net These chains are further consolidated by weak intermolecular N–H⋯π interactions, demonstrating the cooperative nature of these forces in building the crystal lattice. researchgate.net

The use of Quinolin-3-amine;dihydrochloride (B599025) introduces significant changes to the crystal engineering potential. As a salt, the two nitrogen atoms on the quinoline ring are protonated, and two chloride anions are present as counter-ions. This fundamentally alters the primary intermolecular interactions. Instead of the N—H⋯N bonds seen in the free base, the dominant interactions in the dihydrochloride salt would be strong N-H⁺···Cl⁻ hydrogen bonds. These charge-assisted hydrogen bonds are significantly stronger and more directional, leading to different and often more robust supramolecular architectures. The chloride ions act as key nodes in the hydrogen-bonding network, accepting multiple hydrogen bonds and linking the quinolinium cations into predictable patterns.

Studies on substituted quinoline derivatives, such as 2-styryl-8-hydroxy quinolines, show that functional groups can be used to create complex supramolecular structures, including helices and 3D frameworks, through interactions like O–H···O and C–H···O. acs.org Similarly, the protonated amine and ring nitrogen in Quinolin-3-amine;dihydrochloride could be leveraged to build extended networks with specific topologies and potential functionalities, such as porous materials or materials with unique optical properties in the solid state.

Table 2: Crystallographic Data for Quinolin-3-amine

| Parameter | Value | Source |

|---|---|---|

| Chemical Formula | C₉H₈N₂ | researchgate.net |

| System | Orthorhombic | researchgate.net |

| Space Group | Pca2₁ | researchgate.net |

| a (Å) | 7.6223 (3) | researchgate.net |

| b (Å) | 7.6289 (3) | researchgate.net |

| c (Å) | 12.6967 (4) | researchgate.net |

| V (ų) | 738.31 (5) | researchgate.net |

| Z | 4 | researchgate.net |

Advanced Analytical Method Development Utilizing Quinolin 3 Amine

Chromatographic Methodologies (e.g., RP-HPLC, LC-MS)

Chromatographic techniques are paramount for the separation and quantification of Quinolin-3-amine from complex mixtures, including reaction media and biological samples.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used method for the analysis of moderately polar compounds like Quinolin-3-amine. The separation is typically achieved on a non-polar stationary phase (like C18) with a polar mobile phase. The dihydrochloride (B599025) salt is highly water-soluble, making it directly compatible with aqueous mobile phases. Method development often involves optimizing the mobile phase composition (e.g., the ratio of acetonitrile (B52724) or methanol (B129727) to a buffered aqueous phase) and pH to achieve optimal retention and peak shape. google.comnih.gov UV detection is commonly employed, leveraging the chromophoric quinoline (B57606) ring system. google.com For instance, a method for a related compound, benzoyl-3-aminopiperidine, utilized a C18 column with a mobile phase of 0.01mol/L phosphate (B84403) aqueous solution-methanol (90:10) and UV detection at 254 nm. google.com Such conditions can be adapted for Quinolin-3-amine;dihydrochloride.

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) offer superior sensitivity and selectivity, making them ideal for trace analysis and structural confirmation. nih.govnih.gov After chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI), and the resulting ions are detected by the mass spectrometer. nih.govnih.gov This technique is particularly powerful for analyzing complex samples without extensive cleanup. nih.gov For amino compounds, LC-MS/MS allows for direct analysis without the need for derivatization, simplifying sample preparation. youtube.com The high sensitivity of modern LC-MS/MS systems allows for the detection and quantification of analytes at very low concentrations, often in the micromolar (µM) to nanomolar (nM) range. nih.govshimadzu.com

Table 1: Representative Chromatographic Conditions for Aminoquinoline Analysis

| Parameter | RP-HPLC | LC-MS/MS |

|---|---|---|

| Stationary Phase | C18, C8 | C18, HILIC |

| Mobile Phase | Acetonitrile/Methanol and buffered aqueous solution (e.g., phosphate, formate) google.comnih.gov | Acetonitrile/Methanol and aqueous solution with modifiers (e.g., formic acid, ammonium (B1175870) formate) nih.govshimadzu.com |

| Detection | UV-Vis (e.g., 254 nm) google.com | Mass Spectrometry (ESI source) nih.govshimadzu.com |

| Ionization Mode | N/A | Positive ESI for amino compounds nih.gov |

| Key Advantages | Robust, widely available, good for quantification google.com | High sensitivity, high selectivity, structural information nih.govnih.gov |

Spectrophotometric Detection Techniques (e.g., UV-Vis Spectrophotometry)

UV-Visible spectrophotometry is a straightforward and cost-effective technique for the quantification of compounds containing chromophores. The quinoline ring system in Quinolin-3-amine exhibits characteristic absorption in the UV region.

The UV-Vis absorption spectrum of quinoline derivatives is characterized by π-π* transitions. researchgate.net Studies on aminoquinolines show absorption maxima that can be influenced by the solvent environment (solvatochromism). researchgate.net For instance, a study on various quinoline derivatives reported absorption bands in the range of 280 to 510 nm. researchgate.net A rapid tri-wavelength UV/Vis spectrophotometric method was developed for the simultaneous determination of quinoline and 2-hydroxyquinoline, demonstrating the utility of this technique for monitoring related compounds in a mixture. nih.gov This method relied on measurements at an isosbestic point (289 nm) and two other wavelengths to resolve the components. nih.gov The specific absorption maxima and molar absorptivity of this compound can be readily determined to establish a quantitative analytical method based on the Beer-Lambert law.

Table 2: Illustrative Photophysical Properties of an Aminoquinoline Derivative

| Solvent | Absorption λmax (nm) | Emission λmax (nm) |

|---|---|---|

| Cyclohexane | 330 | 385 |

| Toluene | 337 | 422 |

| Dichloromethane | 342 | 473 |

| Acetonitrile | 339 | 496 |

| Ethanol (B145695) | 341 | 510 |

Note: Data extracted from a study on a representative aminoquinoline derivative and is for illustrative purposes. researchgate.net The exact values for this compound may vary.

Electrochemical Detection Methods

Electrochemical methods offer high sensitivity and are particularly well-suited for the analysis of electroactive species like Quinolin-3-amine. The presence of the amino group and the aromatic quinoline system allows for facile oxidation or reduction at an electrode surface.

Cyclic Voltammetry (CV) is a powerful technique for investigating the redox properties of electroactive molecules. By scanning the potential of an electrode and measuring the resulting current, one can determine the oxidation and reduction potentials of a compound. Studies on quinoline derivatives have shown a strong correlation between their chemical structure and their redox potentials. nih.gov For example, the oxidation of aromatic amines can be studied to understand their electrochemical behavior. capes.gov.br CV can be used to characterize the electrochemical signature of this compound, providing information on its electron transfer kinetics and potential for electrochemical sensing applications. Mechanistic studies have utilized cyclic voltammetry to indicate that intermediates from the cathodic reduction of quinolines can be intercepted by other reagents, highlighting its utility in probing reaction pathways. rsc.org

Potentiodynamic polarization is another electrochemical technique often used in corrosion studies, but it can also provide insights into the electrochemical behavior of organic molecules. It involves sweeping the potential at a slow rate and measuring the current to construct a Tafel plot. For related quinoline derivatives, potentiodynamic polarization studies have revealed their behavior as mixed-type inhibitors in corrosion processes, which is fundamentally linked to their adsorption and electrochemical interactions at a metal surface. researchgate.net This indicates that this compound likely possesses a distinct electrochemical response that can be characterized by this method.

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique that provides detailed information about the interfacial properties of an electrode system. researchgate.netpalmsens.com It works by applying a small amplitude AC potential over a range of frequencies and measuring the impedance of the system. palmsens.com EIS is highly sensitive to changes at the electrode surface, such as the adsorption of molecules, formation of films, or charge transfer processes. researchgate.netrsc.org

In the context of this compound, EIS can be used to study its adsorption behavior on different electrode materials. The adsorption of the inhibitor molecules on a surface can lead to an increase in the charge transfer resistance (Rct) and a decrease in the double-layer capacitance (Cdl), which can be quantified using equivalent circuit models. researchgate.net This technique is valuable for developing sensors, as the binding of the analyte to a modified electrode surface will cause a measurable change in the impedance spectrum. researchgate.netrsc.org

Table 3: Summary of Electrochemical Techniques for Quinolin-3-amine Analysis

| Technique | Principle | Information Obtained |

|---|---|---|

| Cyclic Voltammetry (CV) | Measures current response to a linear potential sweep. | Redox potentials, electron transfer kinetics, electrochemical reactivity. nih.govrsc.org |

| Potentiodynamic Polarization | Measures current as a function of slowly swept potential. | Corrosion inhibition properties, adsorption characteristics. researchgate.net |

| Electrochemical Impedance Spectroscopy (EIS) | Measures impedance as a function of AC frequency. | Charge transfer resistance, double-layer capacitance, adsorption kinetics, interfacial properties. researchgate.netrsc.org |

Q & A

Q. What are the standard synthetic routes for preparing Quinolin-3-amine dihydrochloride, and how are intermediates characterized?

Methodological Answer: The synthesis typically involves Vilsmeier-Haack formylation/acetylation of quinoline precursors. For example, 2-chloro-3-formyl quinolines can be synthesized using MSCL-DMF/DMAC as a reagent, followed by reductive amination to introduce the amine group. Key intermediates are characterized via 1H/13C NMR for structural confirmation and HPLC (>95% purity threshold). The dihydrochloride salt is formed by treating the free base with HCl in anhydrous ethanol, followed by recrystallization .

Q. How is the purity and structural integrity of Quinolin-3-amine dihydrochloride verified in academic settings?

Methodological Answer: Purity is assessed using reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column. Structural confirmation employs single-crystal X-ray diffraction (e.g., space group P21/c, R factor = 0.032) to resolve hydrogen-bonding patterns and molecular packing. Complementary techniques include FT-IR (N–H stretch at ~3300 cm⁻¹) and mass spectrometry (ESI-MS, [M+H]+ calculated for C₉H₁₀N₂Cl₂) .

Q. What pharmacological assays are commonly used to evaluate Quinolin-3-amine derivatives?

Methodological Answer: Standard assays include:

- Enzyme inhibition studies (e.g., LSD1 inhibition via H3K4/H3K9 methylation analysis using Western blotting ).

- Antimicrobial activity via broth microdilution (MIC determination against Gram-positive/negative strains ).

- Cytotoxicity profiling using MTT assays (IC₅₀ values in cancer cell lines) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for synthesizing Quinolin-3-amine derivatives with high regioselectivity?

Methodological Answer: Optimization involves:

- Solvent screening : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution at the 3-position .

- Catalyst selection : CeO₂ nanoparticles improve yields in quinoxaline-2-amine syntheses .

- Temperature control : Microwave-assisted synthesis reduces reaction times (e.g., 80°C for 30 min vs. 24 hrs conventional heating) .

Validate outcomes via Hammett plots to correlate substituent effects with reaction rates .

Q. How should contradictions in spectral data (e.g., NMR shifts) or pharmacological results be resolved across studies?

Methodological Answer:

- Comparative analysis : Replicate experiments under reported conditions and cross-validate with 2D NMR (COSY, HSQC) to resolve ambiguous peaks .

- Batch variability checks : Assess salt stoichiometry (dihydrochloride vs. monohydrochloride) via elemental analysis (Cl⁻ content) .

- Biological validation : Use isogenic cell lines or standardized protocols (e.g., MIACARM guidelines ) to minimize assay variability.

Q. What computational strategies are employed to study Quinolin-3-amine dihydrochloride’s structure-activity relationships (SAR)?

Methodological Answer: